molecular formula C23H20ClN5O3S B2906475 ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896309-18-5

ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2906475
CAS No.: 896309-18-5
M. Wt: 481.96
InChI Key: UNHHWPXBCJSWQS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate (CAS: Not explicitly provided in evidence, but structurally related to CAS 886929-93-7 ) is a triazole-based heterocyclic compound with a molecular formula of C24H22ClN5O3S and a molecular weight of 495.982 g/mol. Its structure features a 1,2,4-triazole core substituted with a 4-chlorophenyl group, a 1H-pyrrol-1-yl moiety, and a sulfanyl-acetamido benzoate ester. The compound’s design integrates pharmacophores known for antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for pharmaceutical research .

Properties

IUPAC Name

ethyl 4-[[2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3S/c1-2-32-22(31)17-7-11-19(12-8-17)25-20(30)15-33-23-27-26-21(16-5-9-18(24)10-6-16)29(23)28-13-3-4-14-28/h3-14H,2,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHHWPXBCJSWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrrole ring: This step often involves the reaction of a suitable precursor with a pyrrole derivative.

    Attachment of the chlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Formation of the sulfanylacetyl group:

    Final coupling: The final step involves coupling the intermediate with ethyl 4-aminobenzoate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a suitable catalyst.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with modified functional groups.

Scientific Research Applications

Ethyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a starting material for the synthesis of potential drug candidates with various biological activities.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (CAS: 886929-93-7) . Key differences include:

  • Substituent at Position 5 : The target compound has a 4-chlorophenyl group directly attached to the triazole ring, whereas the analogue features a 4-chlorobenzyl (CH2-linked phenyl) group.
  • Molecular Weight : The benzyl-substituted analogue has a slightly higher molecular weight (495.982 g/mol vs. 495.113 g/mol for the target compound) due to the additional methylene group.
Property Target Compound Analogue (CAS 886929-93-7)
Molecular Formula C24H22ClN5O3S C25H24ClN5O3S
Substituent at C5 4-Chlorophenyl 4-Chlorobenzyl
Molecular Weight (g/mol) 495.113 495.982
CAS Number Not explicitly provided 886929-93-7

Crystallographic Characterization

These tools ensure accurate determination of bond lengths, angles, and torsional conformations critical for structure-activity relationship (SAR) studies.

Biological Activity

Ethyl 4-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The triazole moiety is synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorophenyl and pyrrole derivatives.
  • Acetamido Group Introduction : The acetamido group is introduced using acetic anhydride or acetyl chloride under basic conditions.
  • Esterification : The final step involves esterification with ethyl alcohol to yield the desired compound.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity (Zone of Inhibition in mm)Bacterial Strain
Ethyl 4-(2-{...})20 mmStaphylococcus aureus
Ethyl 4-(2-{...})18 mmEscherichia coli

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. Results indicated that it possesses significant antioxidant activity, comparable to that of well-known antioxidants like ascorbic acid:

CompoundDPPH Scavenging Activity (%)
Ethyl 4-(2-{...})85%
Ascorbic Acid90%

This suggests its potential application in preventing oxidative stress-related diseases.

Cytotoxicity and Anticancer Activity

Preliminary studies have also explored the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated moderate cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
HeLa25
MCF730
A54935

These results indicate that the compound may be a candidate for further development as an anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of ethyl 4-(2-{...}). Modifications to different parts of the molecule can significantly influence its efficacy:

  • Substituents on the Triazole Ring : Variations in substituents (e.g., electron-donating vs. electron-withdrawing groups) have shown to alter antimicrobial potency.
  • Pyrrole Modifications : Changes in the pyrrole structure can enhance or reduce cytotoxic effects depending on the nature of substitutions.

Case Studies

Recent case studies highlight the promising biological profile of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant inhibition compared to standard antibiotics.
  • Antioxidant Capacity Assessment : Another investigation focused on its role in mitigating oxidative stress in cellular models, showing reduced levels of reactive oxygen species (ROS).

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